Cas no 1615232-09-1 (2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid)

2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1615232-09-1
- EN300-6729551
- 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)pyrimidine-5-carboxylic acid
- SCHEMBL18186155
- 2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid
-
- Inchi: 1S/C9H11N3O4S/c13-8(14)7-5-10-9(11-6-7)12-1-3-17(15,16)4-2-12/h5-6H,1-4H2,(H,13,14)
- InChI Key: CVRKYJQCPUVGJD-UHFFFAOYSA-N
- SMILES: S1(CCN(C2N=CC(C(=O)O)=CN=2)CC1)(=O)=O
Computed Properties
- Exact Mass: 257.04702701g/mol
- Monoisotopic Mass: 257.04702701g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 370
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 109Ų
- XLogP3: -0.7
2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6729551-0.05g |
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)pyrimidine-5-carboxylic acid |
1615232-09-1 | 95.0% | 0.05g |
$315.0 | 2025-03-13 | |
Enamine | EN300-6729551-0.1g |
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)pyrimidine-5-carboxylic acid |
1615232-09-1 | 95.0% | 0.1g |
$470.0 | 2025-03-13 | |
Enamine | EN300-6729551-0.5g |
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)pyrimidine-5-carboxylic acid |
1615232-09-1 | 95.0% | 0.5g |
$1058.0 | 2025-03-13 | |
1PlusChem | 1P028NTE-50mg |
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)pyrimidine-5-carboxylicacid |
1615232-09-1 | 95% | 50mg |
$452.00 | 2024-06-20 | |
Aaron | AR028O1Q-50mg |
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)pyrimidine-5-carboxylicacid |
1615232-09-1 | 95% | 50mg |
$459.00 | 2025-02-16 | |
Enamine | EN300-6729551-2.5g |
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)pyrimidine-5-carboxylic acid |
1615232-09-1 | 95.0% | 2.5g |
$2660.0 | 2025-03-13 | |
Enamine | EN300-6729551-10.0g |
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)pyrimidine-5-carboxylic acid |
1615232-09-1 | 95.0% | 10.0g |
$5837.0 | 2025-03-13 | |
Enamine | EN300-6729551-5.0g |
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)pyrimidine-5-carboxylic acid |
1615232-09-1 | 95.0% | 5.0g |
$3935.0 | 2025-03-13 | |
Aaron | AR028O1Q-500mg |
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)pyrimidine-5-carboxylicacid |
1615232-09-1 | 95% | 500mg |
$1480.00 | 2025-02-16 | |
1PlusChem | 1P028NTE-2.5g |
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)pyrimidine-5-carboxylicacid |
1615232-09-1 | 95% | 2.5g |
$3350.00 | 2024-06-20 |
2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid Related Literature
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
Additional information on 2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid
2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid (CAS No. 1615232-09-1): An Overview
2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid (CAS No. 1615232-09-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazine derivatives and has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.
The chemical structure of 2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid is characterized by a pyrimidine ring linked to a thiazine ring through a carboxylic acid group. The presence of the dioxo group on the thiazine ring imparts unique chemical properties and biological activities to this molecule. The compound's molecular formula is C9H9N3O4S, and its molecular weight is approximately 263.24 g/mol.
The synthesis of 2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid has been reported using various methodologies. One common approach involves the reaction of 5-amino-pyrimidine with 4-chloro-thiazine in the presence of an appropriate base and solvent. This method yields the desired product with high purity and yield. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis routes, such as using microwave-assisted reactions or catalysts derived from renewable sources.
In terms of biological activities, 2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid has demonstrated significant potential as an inhibitor of various enzymes and receptors. Studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX) enzymes. Additionally, it has been found to possess antiviral activity against several RNA viruses, including influenza and coronaviruses. These findings have sparked interest in its potential use as a therapeutic agent for viral infections.
Recent research has also explored the anticancer properties of 2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves the modulation of key signaling pathways such as p53 and Bcl-2. These findings suggest that 2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid may have potential as a novel anticancer agent.
The pharmacokinetic properties of 2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid have also been investigated to assess its suitability for therapeutic applications. Studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. However, further research is needed to optimize its pharmacological properties and evaluate its safety and efficacy in clinical trials.
In conclusion, 2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid (CAS No. 1615232-09-1) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide more insights into its mechanisms of action and potential applications in treating various diseases.
1615232-09-1 (2-(1,1-Dioxo-1,4-thiazinan-4-yl)pyrimidine-5-carboxylic acid) Related Products
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)




